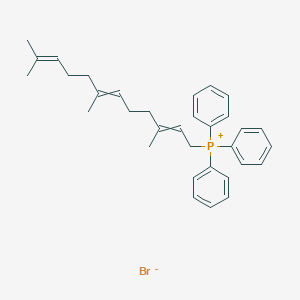
Farnesyltriphenylphosphoniumbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide is a chemical compound known for its unique structure and properties It is a phosphonium salt with a triphenylphosphine moiety attached to a 3,7,11-trimethyldodeca-2,6,10-trien-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide typically involves the reaction of triphenylphosphine with 3,7,11-trimethyldodeca-2,6,10-trien-1-yl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like hydroxide or alkoxide ions; reactions can be conducted in polar solvents such as ethanol or methanol.
Major Products Formed
Oxidation: The major products include phosphine oxides and other oxidized derivatives.
Reduction: Reduced phosphonium compounds.
Substitution: Substituted phosphonium salts with different anions.
科学的研究の応用
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems, including as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide involves its interaction with molecular targets and pathways within cells. The compound can interact with cellular membranes and proteins, affecting their function. It may also induce oxidative stress and disrupt cellular processes, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl stearate
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl decanoate
- 3,7,11-Trimethyl-dodeca-2,6,10-trienoic acid
Uniqueness
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide is unique due to its phosphonium salt structure, which imparts distinct chemical and biological properties
特性
分子式 |
C33H40BrP |
|---|---|
分子量 |
547.5 g/mol |
IUPAC名 |
triphenyl(3,7,11-trimethyldodeca-2,6,10-trienyl)phosphanium;bromide |
InChI |
InChI=1S/C33H40P.BrH/c1-28(2)16-14-17-29(3)18-15-19-30(4)26-27-34(31-20-8-5-9-21-31,32-22-10-6-11-23-32)33-24-12-7-13-25-33;/h5-13,16,18,20-26H,14-15,17,19,27H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
PQBSWSAKCBVGRL-UHFFFAOYSA-M |
正規SMILES |
CC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
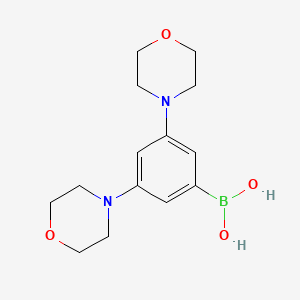
![(4-{[(6-Benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14094966.png)
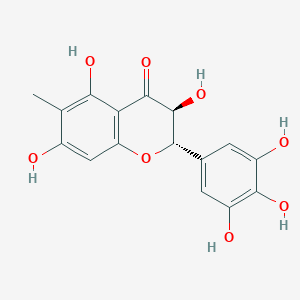

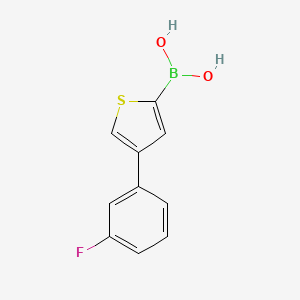
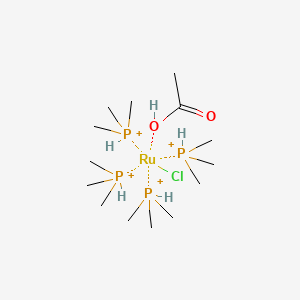
![1-(4-Chlorophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094988.png)
![1-(3-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094998.png)

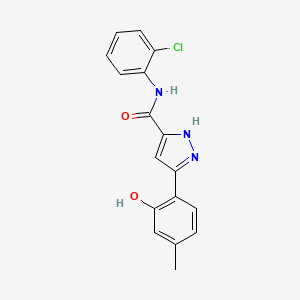
![1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095008.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14095011.png)

